molecular formula C10H20N2O3 B8521372 ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate

ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate

Cat. No.: B8521372
M. Wt: 216.28 g/mol
InChI Key: DCABISQJBAGJAY-UHFFFAOYSA-N
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Description

Ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate typically involves the reaction of ethyl hydrazinecarboxylate with pentanal under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then stabilized by the ethoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH₂Cl₂).

Major Products Formed

    Oxidation: Produces corresponding oxides and carboxylic acids.

    Reduction: Yields primary or secondary amines.

    Substitution: Results in various substituted hydrazones depending on the substituent used.

Scientific Research Applications

Ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1E)-N-ethoxycarbonylpentanehydrazonate: A geometric isomer with different spatial arrangement.

    Methyl (1Z)-N-ethoxycarbonylpentanehydrazonate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl (1Z)-N-methoxycarbonylpentanehydrazonate: Similar structure but with a methoxycarbonyl group.

Uniqueness

This compound is unique due to its specific geometric configuration (1Z) and the presence of the ethoxycarbonyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

ethyl N-ethoxycarbonylpentanehydrazonate

InChI

InChI=1S/C10H20N2O3/c1-4-7-8-9(14-5-2)11-12-10(13)15-6-3/h4-8H2,1-3H3,(H,12,13)

InChI Key

DCABISQJBAGJAY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NNC(=O)OCC)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7.0 g (25.3 mmole) of ethyl valerimidate hydrochloride [prepared by method of A. J. Hill and I. Rabinowitz, J. Am. Chem. Soc., 48, 734 (1926)] in 35 ml of dry ethanol stirred under N2 at -78° C. was added dropwise a solution of 24 g (23 mmole) of ethyl carbazate in 35 ml of dry ethanol. Precipitation occurred during the addition, which took 20 minutes and was accompanied by a rise in the internal temperature to -50° C. The mixture was allowed to stand at 5° C. for 60 hours and then filtered. The filtrate was concentrated, and the residue was flash chromatographed on a silica gel column (elution with 98.5:1.5 CH2Cl2 --MeOH), yielding a clear oil, homogeneous by TLC in 97:3 CH2Cl2 --MeOH; mass spectrum (FAB) m/e 217 (M+1)+. NMR suggested a mixture of syn and anti isomers.
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35 mL
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